![molecular formula C17H18ClN5O2 B535878 5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B535878.png)
5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MMV675968 is a novel potent and selective inhibitor of Acinetobacter baumannii growth through targeting dihydrofolate reductase (AbDHFR), also showing anti-cryptosporidiosis activity and being active against M. tuberculosis.
Aplicaciones Científicas De Investigación
Inhibition of Dihydrofolate Reductase and Antitumor Effects
Compounds structurally similar to 5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine have been studied for their ability to inhibit dihydrofolate reductase, which is crucial in cell growth. Notably, some analogs demonstrated inhibitory effects comparable to methotrexate and showed broad antitumor effects in murine models, indicating potential applications in cancer treatment (Bertino, Sawicki, Moroson, Cashmore, & Elslager, 1979).
Antimalarial and Antibacterial Properties
Related compounds have been synthesized and evaluated for antimalarial and antibacterial activities. While some did not show significant suppressive activity against Plasmodium berghei in mice, others, especially those with certain structural modifications, exhibited activity against bacterial strains like Streptococcus faecalis (Johnson, Elslager, & Werbel, 1979).
Antitumor and Antimalarial Activities of Modified Compounds
Further research on similar quinazoline derivatives has demonstrated both antimalarial and antitumor properties. Specific modifications in the benzylamino group of these compounds have led to enhanced efficacy against leukemia cells, suggesting a promising area for developing new therapeutic agents (Zhou et al., 1989).
Targeted Synthesis for Gastrointestinal Adenocarcinoma
Studies on quinazoline analogues of folic acid have shown that chloro-substituted compounds, particularly those with a 2,4-diamino configuration, exhibited superior growth inhibitory potency against human gastrointestinal adenocarcinoma cell lines (Hynes, Kumar, Tomažič, & Washtien, 1987).
Exploration for Antimalarial Drug Leads
Recent studies have focused on the synthesis and evaluation of different quinazoline derivatives for their antimalarial activity. This includes the discovery of specific compounds with high antimalarial activity, highlighting the potential of these derivatives as promising drug leads (Mizukawa et al., 2021).
Propiedades
Nombre del producto |
5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine |
|---|---|
Fórmula molecular |
C17H18ClN5O2 |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
5-Chloro-6-(((2,5-dimethoxyphenyl)amino)methyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C17H18ClN5O2/c1-24-10-4-6-13(25-2)12(7-10)21-8-9-3-5-11-14(15(9)18)16(19)23-17(20)22-11/h3-7,21H,8H2,1-2H3,(H4,19,20,22,23) |
Clave InChI |
KEPKKUKRTDFXHZ-UHFFFAOYSA-N |
SMILES |
NC1=NC(N)=C2C(Cl)=C(CNC3=CC(OC)=CC=C3OC)C=CC2=N1 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MMV675968; MMV-675968; MMV 675968 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B535859.png)
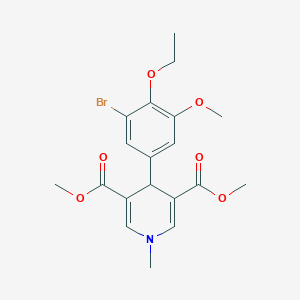
![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)
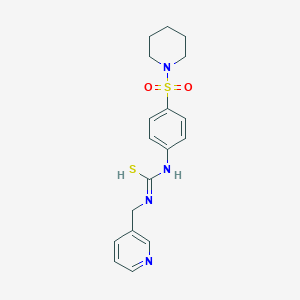
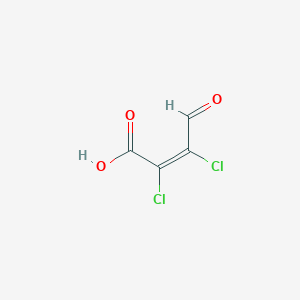
![3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide](/img/structure/B536677.png)
![4-{4-[2-(Phenyl-2-pyridinylamino)ethoxy]phenyl}butyric Acid](/img/structure/B536847.png)
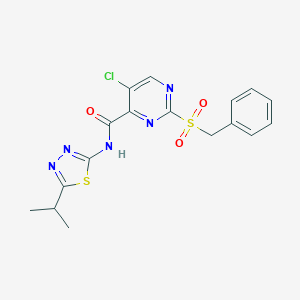
![3-methoxy-N-[5-(morpholin-4-ylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B536851.png)
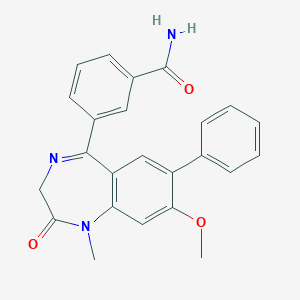
![4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide](/img/structure/B537403.png)
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B537580.png)
![2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B537674.png)
![[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride](/img/structure/B537689.png)